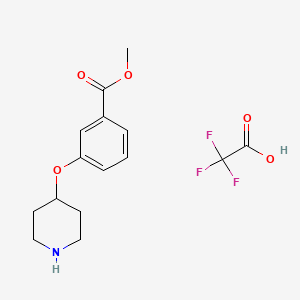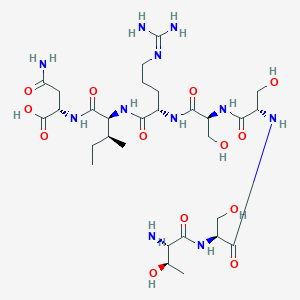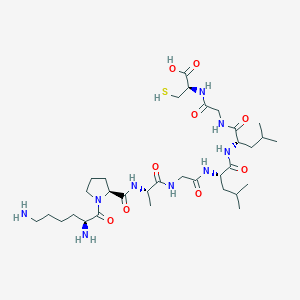
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of a benzoate ester and a piperidine derivative with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then reacted with 4-piperidinol under basic conditions to yield Methyl 3-piperidin-4-yloxybenzoate. Finally, the compound is treated with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can bind to specific sites on proteins, altering their activity and leading to various biological effects. The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-piperidin-4-yloxybenzoate: Lacks the trifluoroacetic acid component.
Methyl 3-hydroxybenzoate: Lacks both the piperidine and trifluoroacetic acid components.
4-Piperidinol: Contains the piperidine moiety but lacks the benzoate ester and trifluoroacetic acid components.
Uniqueness
Methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoroacetic acid component enhances its stability and solubility, making it more versatile in various research and industrial applications.
Propiedades
Número CAS |
917903-70-9 |
|---|---|
Fórmula molecular |
C15H18F3NO5 |
Peso molecular |
349.30 g/mol |
Nombre IUPAC |
methyl 3-piperidin-4-yloxybenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H17NO3.C2HF3O2/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;3-2(4,5)1(6)7/h2-4,9,11,14H,5-8H2,1H3;(H,6,7) |
Clave InChI |
VTRAHWOHVHMLAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)OC2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)


![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
![1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole](/img/structure/B14199036.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)

![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
